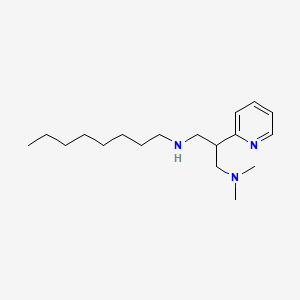

Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features an octylamine backbone with additional functional groups, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- typically involves multi-step organic reactions. One common method might include the alkylation of octylamine with a suitable halide, followed by the introduction of the dimethylamino and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides or acids for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Could be explored for pharmaceutical applications, such as drug development or as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.

Mecanismo De Acción

The mechanism of action for Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- involves its interaction with molecular targets through its functional groups. The dimethylamino and pyridyl groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Octylamine: A simpler amine with an octyl group.

N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-amine: A compound with similar functional groups but different alkyl chains.

Uniqueness

Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

The compound Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-, commonly referred to as DMAP-Octylamine, is a derivative of octylamine with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

DMAP-Octylamine is characterized by its unique structure, which includes an octyl chain, a dimethylamino group, and a pyridine moiety. Its molecular formula is C15H22N2, and it has been shown to exhibit various interactions with biological systems.

1. Anti-inflammatory Properties

Research indicates that DMAP-Octylamine has notable anti-inflammatory effects. In studies involving RAW 264.7 cells (a macrophage cell line), it was observed that the compound could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. The IC50 values for DMAP-Octylamine were reported to be around 24.40 μM, indicating its potential as an anti-inflammatory agent .

2. Cytotoxicity and Apoptosis Induction

The compound has also been assessed for its cytotoxic effects on various cancer cell lines. In A2780 ovarian cancer cells, DMAP-Octylamine demonstrated an EC50 value of 13.7 μM, suggesting significant pro-apoptotic effects . Furthermore, derivatives of this compound showed varying degrees of cytotoxicity, with some exhibiting over 87% pro-apoptotic activity at specific concentrations .

3. Antiviral Activity

Emerging studies have highlighted the antiviral properties of compounds related to DMAP-Octylamine. For instance, NK0238, synthesized using octylamine derivatives, exhibited antiviral activity against several viruses in both greenhouse and field experiments . This suggests that DMAP-Octylamine may have broader implications in antiviral drug development.

The biological activity of DMAP-Octylamine can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Mediators : The compound appears to modulate the production of inflammatory mediators like NO and cytokines in macrophages.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, DMAP-Octylamine can effectively reduce tumor cell viability.

- Interaction with Receptors : Studies involving mosquito odorant receptors indicate that DMAP-Octylamine may interact with specific receptors, influencing neuronal signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of DMAP-Octylamine in various biological contexts:

Propiedades

Número CAS |

25295-39-0 |

|---|---|

Fórmula molecular |

C18H33N3 |

Peso molecular |

291.5 g/mol |

Nombre IUPAC |

N,N-dimethyl-N'-octyl-2-pyridin-2-ylpropane-1,3-diamine |

InChI |

InChI=1S/C18H33N3/c1-4-5-6-7-8-10-13-19-15-17(16-21(2)3)18-12-9-11-14-20-18/h9,11-12,14,17,19H,4-8,10,13,15-16H2,1-3H3 |

Clave InChI |

ZZRXJWWZZLIZNB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCNCC(CN(C)C)C1=CC=CC=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.